4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
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Overview
Description
4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group, an oxadiazole ring, and a fluorinated benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves multiple steps, including the formation of the oxadiazole ring and the introduction of the cyclopropanecarbonyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure.
(-)-Carvone: A natural compound with bioactive properties.
Thymoquinone: A bioactive compound with potential anticancer properties.
Uniqueness
4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26FN3O5 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m0/s1 |
InChI Key |
LRXRIKVDAVVQCP-QKKBWIMNSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4 |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4 |
Origin of Product |
United States |
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